Summary of the Application: “S-(4-Bromobutyl) thioacetate” is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .
Methods of Application or Experimental Procedures: The compound is applied to a metal surface where it forms a chemisorbed layer. Deprotection reactions can then convert the thioacetate group to thiol . This results in the formation of self-assembled monolayers with a high degree of structural order .
Results or Outcomes: The outcome of this process is the formation of a highly ordered monolayer on the metal surface. This can be used to modify the surface properties of the metal, such as its hydrophobicity, chemical reactivity, and biocompatibility .
Ethanethioic acid, S-(4-bromobutyl) ester, also known as S-(4-bromobutyl) thioacetate, is an organic compound with the molecular formula C₆H₁₁BrOS. It is characterized by a thioester functional group, which is a sulfur-containing derivative of a carboxylic acid. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties, including the presence of a bromobutyl group that can facilitate various
There is no documented research available on the specific mechanism of action of 4-bromobutyl thioacetate.
Ethanethioic acid, S-(4-bromobutyl) ester can be synthesized through several methods:
Ethanethioic acid, S-(4-bromobutyl) ester has several applications:
Ethanethioic acid, S-(4-bromobutyl) ester shares similarities with several other thioesters and halogenated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanethioic acid | C₂H₄OS | Simple thioester without halogen |
S-(3-bromopropyl) thioacetate | C₆H₉BrOS | Similar structure but shorter carbon chain |
S-(2-bromoethyl) thioacetate | C₄H₇BrOS | Contains a shorter bromoalkyl chain |
S-(4-chlorobutyl) thioacetate | C₆H₁₁ClOS | Chlorinated variant with potential differences in reactivity |
Ethanethioic acid, S-(4-bromobutyl) ester is unique due to its specific bromobutyl substituent that enhances its reactivity and potential applications in organic synthesis and material science compared to other similar compounds. Its combination of a thioester functional group with a halogenated alkyl chain makes it particularly versatile for various chemical transformations .
Irritant